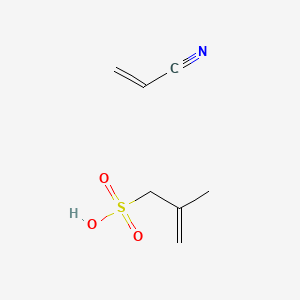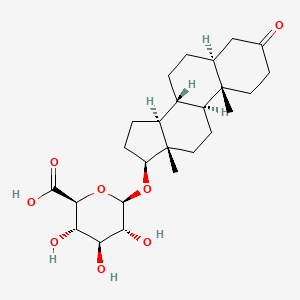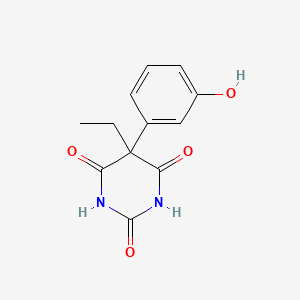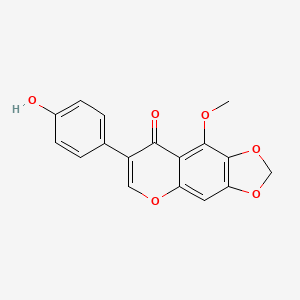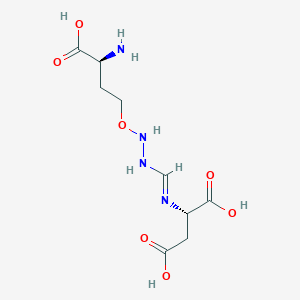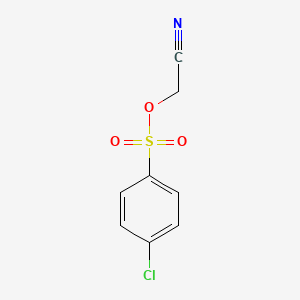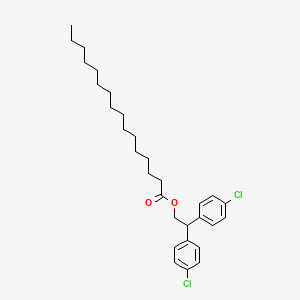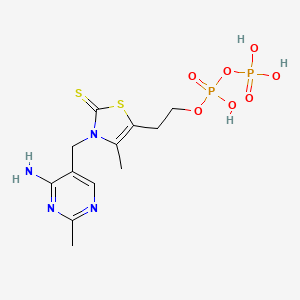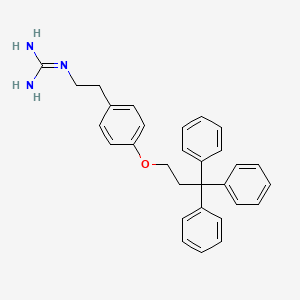
1-(4-(3,3,3-Triphenylpropoxy)phenethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-49815 is a potent bactericidal agent known for its ability to inhibit the autophosphorylation of kinase A in the KinA-Spo0F two-component signal transduction system. This compound has shown significant efficacy against Gram-positive pathogenic bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RWJ-49815 involves the preparation of 1-(4-(3,3,3-triphenylpropoxy)phenethyl)guanidine. The synthetic route typically includes the reaction of 4-(3,3,3-triphenylpropoxy)benzaldehyde with phenethylamine, followed by the conversion of the resulting intermediate to the guanidine derivative .
Industrial Production Methods: Industrial production methods for RWJ-49815 are not extensively documented in the public domain. the synthesis likely involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Chemical Reactions Analysis
Types of Reactions: RWJ-49815 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents such as amines or thiols.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted guanidine derivatives .
Scientific Research Applications
RWJ-49815 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of two-component signal transduction systems.
Biology: Investigated for its antibacterial properties and potential to combat antibiotic-resistant bacteria.
Medicine: Explored as a potential therapeutic agent for treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in antimicrobial research .
Mechanism of Action
RWJ-49815 exerts its effects by inhibiting the autophosphorylation of kinase A in the KinA-Spo0F two-component signal transduction system. This inhibition disrupts the signal transduction pathway, preventing the bacteria from responding to environmental changes and ultimately leading to bacterial cell death . The compound targets the carboxyl-terminal catalytic domain of the sensor kinase, causing structural alterations that lead to kinase aggregation .
Comparison with Similar Compounds
RWJ-49815 is unique in its ability to inhibit kinase autophosphorylation with high potency. Similar compounds include:
RWJ-49968: Another potent kinase inhibitor with similar antibacterial properties.
Closantel: A histidine kinase inhibitor with a different chemical structure but similar mechanism of action.
TNP-ATP: An inhibitor that targets the same signal transduction pathway but with varying efficacy .
RWJ-49815 stands out due to its reduced resistance emergence compared to other antibacterial agents like quinolones and ciprofloxacin .
Properties
Molecular Formula |
C30H31N3O |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[2-[4-(3,3,3-triphenylpropoxy)phenyl]ethyl]guanidine |
InChI |
InChI=1S/C30H31N3O/c31-29(32)33-22-20-24-16-18-28(19-17-24)34-23-21-30(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19H,20-23H2,(H4,31,32,33) |
InChI Key |
AJKCPFPHDCULCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=C(C=C2)CCN=C(N)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
RWJ 49815 RWJ-49815 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


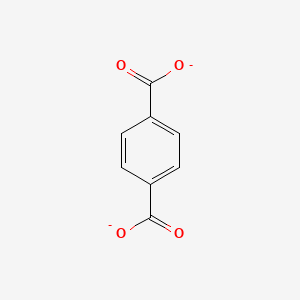
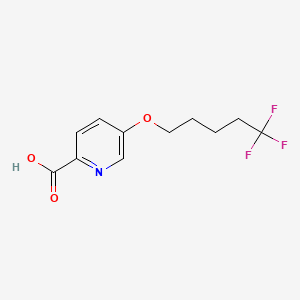
![butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1205521.png)
